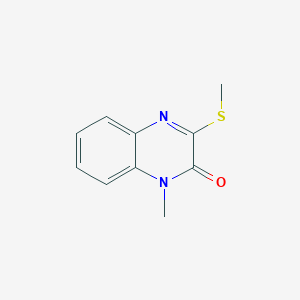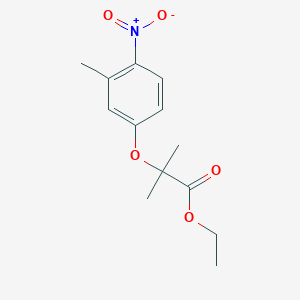![molecular formula C18H16ClNO6 B6033669 dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate](/img/structure/B6033669.png)
dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound is also known as DCPT, and it is a terephthalate derivative that has a chlorophenoxyacetyl group attached to one of its amine groups.
Wirkmechanismus
The mechanism of action of DCPT is not fully understood, but it is believed to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells, possibly through its interaction with the mitochondrial membrane. DCPT has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
DCPT has been shown to have low toxicity in vitro and in vivo, making it a promising compound for further research. It has been shown to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases. DCPT has also been shown to have antioxidant activity, which may be beneficial in preventing cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DCPT is its ability to penetrate cell membranes, making it a useful tool for studying intracellular processes. It is also relatively easy to synthesize in the laboratory. However, DCPT is not water-soluble, which can make it difficult to use in some experiments. It also has limited stability in solution, which can make long-term storage challenging.
Zukünftige Richtungen
There are several potential future directions for research on DCPT. One area of interest is its potential as a drug delivery system. Researchers are also exploring its use as a fluorescent probe for imaging biological systems, particularly cancer cells. Additionally, there is interest in studying its potential as a treatment for neurodegenerative diseases and as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DCPT and its potential applications.
In conclusion, DCPT is a promising compound that has potential applications in scientific research. Its unique properties make it a useful tool for studying intracellular processes and its low toxicity makes it a promising candidate for further research. While there are limitations to its use in some experiments, there are several potential future directions for research on DCPT.
Synthesemethoden
The synthesis of DCPT involves the reaction of dimethyl terephthalate with 4-chlorophenoxyacetic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonia to yield DCPT. This method has been optimized to produce high yields of pure DCPT.
Wissenschaftliche Forschungsanwendungen
DCPT has shown potential as a fluorescent probe for imaging biological systems, particularly cancer cells. It has been used as a tool to study the intracellular trafficking of proteins and lipids. Additionally, DCPT has been studied as a potential drug delivery system due to its ability to penetrate cell membranes. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-24-17(22)11-3-8-14(18(23)25-2)15(9-11)20-16(21)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQSRPDQVMZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)

![3-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]methyl}-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridine](/img/structure/B6033618.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6033633.png)
![N-(4-ethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6033639.png)
![9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)

![[2-({2-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6033643.png)
![5-bromo-N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B6033677.png)
![(1S*,4S*)-2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6033681.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![N-(3-chlorobenzyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6033688.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033696.png)